9-Azabicyclo[3.3.1]nonane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl esteR, (3-exo)-
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Overview
Description
9-Azabicyclo[331]nonane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester, (3-exo)- is a bicyclic compound featuring a nitrogen atom in its ring structure
Synthetic Routes and Reaction Conditions:
Classical Organic Synthesis: The compound can be synthesized through classical organic synthesis methods, involving the formation of the bicyclic structure followed by esterification.
Industrial Production Methods: On an industrial scale, the compound is typically produced using optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts and controlled reaction environments.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed to reduce functional groups within the compound.
Substitution: Substitution reactions can be used to introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols and amines.
Substitution: Derivatives with different functional groups.
Mechanism of Action
Target of Action
It is known that the compound belongs to a class of molecules known as bicyclo[331]nonane derivatives . These molecules are known to interact with various targets depending on their specific functional groups .
Mode of Action
It is known that the compound’s structure allows it to form strong to weak hydrogen bonds, which can significantly impact its interaction with its targets .
Biochemical Pathways
It is known that the compound’s structure can significantly impact the crystal structures and intermolecular networks of the six-membered rings .
Pharmacokinetics
The compound’s molecular weight is 24133 , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Action Environment
It is known that the compound’s structure can significantly impact its interaction with its targets, which can be influenced by environmental factors .
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: Medicine: The compound is being explored for its therapeutic properties in treating various diseases. Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A stable nitroxyl radical used in oxidation reactions.
3-Oxa-9-azabicyclo[3.3.1]nonane-9-carboxylic acid: A related compound with similar structural features.
Uniqueness: The presence of the hydroxy group and the ester functionality in 9-Azabicyclo[3.3.1]nonane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester, (3-exo)- distinguishes it from other similar compounds, providing unique chemical properties and reactivity.
Properties
IUPAC Name |
tert-butyl (5R)-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-9-5-4-6-10(14)8-11(15)7-9/h9-11,15H,4-8H2,1-3H3/t9-,10?,11?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTYYYZFCWRSSG-KPPDAEKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CC(C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CCCC1CC(C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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